molecular formula C13H15NO2 B7515591 N-[1-(1-benzofuran-2-yl)ethyl]propanamide

N-[1-(1-benzofuran-2-yl)ethyl]propanamide

Cat. No. B7515591
M. Wt: 217.26 g/mol
InChI Key: YEMQNIMUVMXTBP-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)ethyl]propanamide, also known as BPAP, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications. BPAP belongs to the class of compounds known as benzofurans, which are structurally similar to amphetamines and have been shown to possess stimulant and hallucinogenic properties.

Mechanism of Action

The exact mechanism of action of N-[1-(1-benzofuran-2-yl)ethyl]propanamide is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the concentration of these neurotransmitters in the brain. N-[1-(1-benzofuran-2-yl)ethyl]propanamide has also been shown to activate the sigma-1 receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
N-[1-(1-benzofuran-2-yl)ethyl]propanamide has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. N-[1-(1-benzofuran-2-yl)ethyl]propanamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain. N-[1-(1-benzofuran-2-yl)ethyl]propanamide has been shown to improve cognitive function in animal models, which may be due to its ability to increase the release of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

N-[1-(1-benzofuran-2-yl)ethyl]propanamide has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is readily available. N-[1-(1-benzofuran-2-yl)ethyl]propanamide has been shown to possess therapeutic effects in animal models, which makes it a promising candidate for further research. However, there are also limitations to the use of N-[1-(1-benzofuran-2-yl)ethyl]propanamide in laboratory experiments. N-[1-(1-benzofuran-2-yl)ethyl]propanamide is a psychoactive compound, which may complicate the interpretation of results. N-[1-(1-benzofuran-2-yl)ethyl]propanamide has also not been extensively studied in humans, which limits our understanding of its safety and efficacy.

Future Directions

There are several future directions for research on N-[1-(1-benzofuran-2-yl)ethyl]propanamide. One area of research is the development of N-[1-(1-benzofuran-2-yl)ethyl]propanamide derivatives with improved therapeutic properties. Another area of research is the investigation of the safety and efficacy of N-[1-(1-benzofuran-2-yl)ethyl]propanamide in humans. N-[1-(1-benzofuran-2-yl)ethyl]propanamide may also have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the therapeutic potential of N-[1-(1-benzofuran-2-yl)ethyl]propanamide and its derivatives.
In conclusion, N-[1-(1-benzofuran-2-yl)ethyl]propanamide is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications. N-[1-(1-benzofuran-2-yl)ethyl]propanamide has been shown to possess antidepressant, anxiolytic, and cognitive-enhancing properties in animal models. N-[1-(1-benzofuran-2-yl)ethyl]propanamide has also been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its therapeutic effects. N-[1-(1-benzofuran-2-yl)ethyl]propanamide has several advantages for use in laboratory experiments, but there are also limitations to its use. Future research on N-[1-(1-benzofuran-2-yl)ethyl]propanamide and its derivatives may lead to the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]propanamide involves the reaction of 2-amino-1-(1-benzofuran-2-yl)ethanol with propanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to yield N-[1-(1-benzofuran-2-yl)ethyl]propanamide in high purity and yield. The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]propanamide is a relatively simple process and can be performed using standard laboratory equipment.

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)ethyl]propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. N-[1-(1-benzofuran-2-yl)ethyl]propanamide has been shown to possess antidepressant, anxiolytic, and cognitive-enhancing properties in animal models. N-[1-(1-benzofuran-2-yl)ethyl]propanamide has also been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its therapeutic effects.

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-13(15)14-9(2)12-8-10-6-4-5-7-11(10)16-12/h4-9H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMQNIMUVMXTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-benzofuran-2-yl)ethyl]propanamide

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